molecular formula C10H10N2 B1329540 2-(1H-Pyrrol-1-yl)aniline CAS No. 6025-60-1

2-(1H-Pyrrol-1-yl)aniline

Cat. No. B1329540
CAS RN: 6025-60-1
M. Wt: 158.2 g/mol
InChI Key: GDMZHPUPLWQIBD-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)aniline is a compound that features a pyrrole ring, a five-membered heterocycle with a nitrogen atom, attached to an aniline moiety, which is a primary amine linked to a benzene ring. This structure is a key intermediate in various chemical reactions and has been studied for its potential applications in material science and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-(1H-Pyrrol-1-yl)aniline derivatives can be achieved through copper-catalyzed reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to the formation of diaryl amine products . Additionally, a radical pathway involving the use of alkylboronic acids has been developed for constructing pyrrolo[1,2-a]quinoxalines starting from 2-(1H-pyrrol-1-yl)anilines .

Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrrol-1-yl)aniline and its derivatives has been explored using various spectroscopic techniques. Infrared predissociation spectroscopy coupled with tandem mass spectrometry has been utilized to analyze the molecular structures of related aniline(pyrrole) cluster ions . Furthermore, crystallographic studies have revealed the presence of distinct hydrogen bonds and weak supramolecular interactions in the solid-state structures of related compounds .

Chemical Reactions Analysis

2-(1H-Pyrrol-1-yl)aniline participates in various chemical reactions. It has been used as a precursor for the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are potent inhibitors of cyclin-dependent kinases and exhibit anti-proliferative activity against human tumor cell lines . Additionally, reactions with aniline have been reported to yield 1-anilino-3-iminopyrrolizine-2-carbonitriles and 2-(1-anilino-2,2-dicyanoethenyl)pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Pyrrol-1-yl)aniline derivatives have been characterized through various analytical methods. Copolymers composed of aniline and pyrrole have been synthesized and examined for their thermal stability, electrical conductivity, and morphological characteristics . The presence of pyrrole units in the copolymer backbone significantly influences the material's properties, such as improving the structural and optical features when synthesized in the presence of potassium chloride .

Scientific Research Applications

Chemical Structure and Properties

2-(1H-Pyrrol-1-yl)aniline and its isomers have been studied for their unique chemical structures and properties. These compounds, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, exhibit planar backbones and show significant interactions, including hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers (Su, Wang, Liu, & Li, 2013).

Synthesis Applications

2-(1H-Pyrrol-1-yl)aniline is utilized in various synthesis processes. It has been used in the copper-catalyzed synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines (Yan & Guan, 2020) and in aerobic oxidative carboamination processes for producing pyrrolo[1,2-a]quinoxalines (Dai, Deng, Zhu, & Tang, 2017). Additionally, it serves as a directing group in C-H amination mediated by cupric acetate (Zhao et al., 2017).

Material Science and Sensor Applications

In material science, derivatives of 2-(1H-Pyrrol-1-yl)aniline have been explored for the development of novel materials and sensors. For instance, thienylpyrrole derivatives have shown potential in spectroelectrochemical and biosensor applications, demonstrating distinct electrochromic properties (Ayranci et al., 2015).

Pharmaceutical Research

In pharmaceutical research, 2-(1H-Pyrrol-1-yl)aniline has been involved in the synthesis of compounds with potential biological activity. For example, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, derived from this compound, have been evaluated for their ability to inhibit cyclin-dependent kinases, showing potential in cancer treatment (Wang et al., 2004).

Safety And Hazards

2-(1H-Pyrrol-1-yl)aniline is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research involving 2-(1H-Pyrrol-1-yl)aniline could involve further exploration of its potential in various biological and optical applications . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from 2-(1H-Pyrrol-1-yl)aniline, have shown promise for novel and highly potent 5-HT3 receptor agonists .

properties

IUPAC Name

2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZHPUPLWQIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208997
Record name 2-(1H-Pyrrol-1-yl)aniline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-Pyrrol-1-yl)aniline

CAS RN

6025-60-1
Record name 1-(2-Aminophenyl)pyrrole
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Record name 2-(1H-pyrrol-1-yl)aniline
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Synthesis routes and methods

Procedure details

To a solution of 2-(1-pyrrolyl)nitrobenzene (1.11 g) in ethanol (30 ml) were added iron powder (1.65 g) and acetic acid (3.54 g) and the mixture was refluxed for 1 hour. The reaction mixture was filtered through a bed of celite and the filtrate was concentrated in vacuo. The residue was diluted with a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution and the mixture was filtered through a bed of celite again. The organic layer was separated and washed with water and brine. The solution was dried over sodium sulfate and the solvent was evaporated in vacuo to give 2-(1-pyrrolyl)phenylamine (860 mg).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
L Luo, T Xiong, L Zhou, Q Zeng… - Asian Journal of …, 2021 - Wiley Online Library
We describe a highly efficient cyclization of substituted 2‐(1H‐pyrrol‐1‐yl)anilines with isocyanides. Various pyrrolo[1,2‐a]quinoxalines and 4‐aminopyrrolo[1,2‐a]quinoxalines were …
Number of citations: 5 onlinelibrary.wiley.com
Y Zhou, X Ji, G Liu, D Zhang, L Zhao… - … Synthesis & Catalysis, 2010 - Wiley Online Library
An efficient and convenient method was developed for the one‐pot construction of the complex polycyclic heterocycles pyrrolo[1,2‐a:2′,1′‐c]‐/pyrido[2,1‐c]pyrrolo[1,2‐a]…
Number of citations: 37 onlinelibrary.wiley.com
N Thies, M Gerlach, E Haak - European Journal of Organic …, 2013 - Wiley Online Library
Ruthenium‐catalyzed atom‐economic transformations of 1‐vinylpropargyl alcohols with amines leading to highly substituted pyrroles in a one‐pot cascade process are reported. The …
YP Sarnikar, DO Biradar, YD Mane… - Journal of Heterocyclic …, 2019 - Wiley Online Library
Domino coupling of furan‐2‐yl (phenyl) methanol and 2‐(1H‐pyrrol‐1‐yl) aniline has been achieved in the presence of 10 mol% phosphomolybdic acid in CH 3 CN under reflux to …
Number of citations: 5 onlinelibrary.wiley.com
T Krishna, TN Reddy, E Laxminarayana… - …, 2019 - Wiley Online Library
A facile and highly efficient copper‐catalyzed strategy has been developed for the synthesis of pyrrolo[1,2‐a]quinoxalines from 1‐(2‐aminophenyl)‐pyrroles and aldehydes at room …
RV Devi, AM Garande, PM Bhate - Synlett, 2016 - thieme-connect.com
2-Formylbenzoic acid reacts with various derivatives of 2-aminobenzamide, 2-(1H-pyrrol-1-yl)aniline or 2-(1H-indol-1-yl)aniline in a deep eutectic solvent to give the corresponding …
Number of citations: 11 www.thieme-connect.com
G Liu, Y Zhou, D Lin, J Wang, L Zhang… - ACS Combinatorial …, 2011 - ACS Publications
In this study, we developed an efficient tandem process of hydroamination and hydroarylation using a gold catalyst to enable and study the reactions between pyrrole-substituted …
Number of citations: 52 pubs.acs.org
VB Makane, E Vamshi Krishna, UB Karale… - Archiv der …, 2020 - Wiley Online Library
A facile strategy was developed for the synthesis of biologically important 4,5‐dihydropyrrolo[1,2‐a]quinoxalines and pyrrolo[1,2‐a]quinoxalin]‐2‐ones by treating 2‐(1H‐pyrrol‐1‐yl)…
Number of citations: 8 onlinelibrary.wiley.com
J Ahn, SB Lee, I Song, S Chun, DC Oh… - The Journal of Organic …, 2021 - ACS Publications
Herein, we describe the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles. Oxidation of the benzylic carbon of …
Number of citations: 15 pubs.acs.org
X Shen, Y Wang, T Wu, Z Mao… - Chemistry–A European …, 2015 - Wiley Online Library
Highly efficient synthesis of optically enriched pyrrolobenzo‐1,4‐diazines bearing quaternary stereocenters has been realized through the chiral Brønsted acid‐catalyzed Pictet–…

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